2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate
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Overview
Description
2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
A related compound, [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine, has been studied . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
The synthesis of related 1,2,4-triazoles involves intramolecular cyclocondensation of amidoguanidines, thermal condensation of n-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .
Result of Action
Related 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Action Environment
The extensive hydrogen bonding interactions between the cations and anions of related compounds lead to a complex 3d network, which contributes greatly to the high density, insensitivity, and thermal stability of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require multi-step preparation processes, harsh reaction conditions, and tedious purification procedures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
- Various 1,2,3-triazole analogs
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate is unique due to its specific structure, which combines the 1,2,4-triazole ring with a phenol group and a nitrate moiety. This unique combination of functional groups contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)phenol;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.HNO3/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13;2-1(3)4/h1-4,13H,(H3,9,10,11,12);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRGZXEAWVRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)O.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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